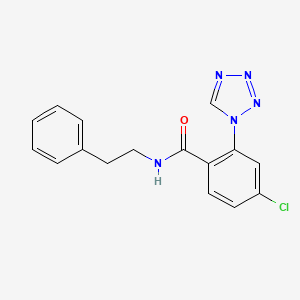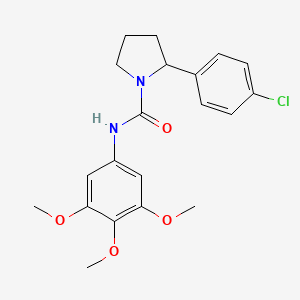![molecular formula C22H23FN4O B6120619 N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide](/img/structure/B6120619.png)
N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This compound has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide has various biochemical and physiological effects. These include anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, this compound has been shown to have antioxidant properties and may also have potential as a therapeutic agent for cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide in lab experiments is its ability to inhibit specific enzymes and signaling pathways, making it a useful tool for studying various cellular processes. However, a limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research related to N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide. These include further studies related to its mechanism of action, as well as its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, research related to the potential toxicity of this compound and its effects on various organs and systems may also be of interest. Finally, further studies related to the synthesis and optimization of this compound may also be of importance.
Synthesemethoden
The synthesis of N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide involves the reaction of 3'-fluoro-4-biphenylcarboxylic acid with 1-methyl-1H-pyrazol-4-ylmethanamine in the presence of a coupling agent. The resulting product is then treated with proline to form the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide has been used in various scientific research applications, including studies related to cancer, inflammation, and neurological disorders. In cancer research, this compound has shown potential as a therapeutic agent due to its ability to inhibit the growth of cancer cells. Inflammation-related studies have also shown promising results, with this compound exhibiting anti-inflammatory properties. Additionally, studies related to neurological disorders have shown that this compound may have neuroprotective effects.
Eigenschaften
IUPAC Name |
N-[4-(3-fluorophenyl)phenyl]-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c1-26-14-16(13-24-26)15-27-11-3-6-21(27)22(28)25-20-9-7-17(8-10-20)18-4-2-5-19(23)12-18/h2,4-5,7-10,12-14,21H,3,6,11,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAISAKHKNYGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCCC2C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6120538.png)
![1-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1-propanone](/img/structure/B6120543.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(2-hydroxy-4-methylphenyl)hydrazone]](/img/structure/B6120567.png)
![5-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2,1,3-benzothiadiazole](/img/structure/B6120568.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6120575.png)

![4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1,3-oxazole-5-carboxamide](/img/structure/B6120597.png)

![N-{2-[2-(1-naphthyloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B6120602.png)
![2-[{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B6120611.png)
![1-[(4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B6120612.png)
![1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane](/img/structure/B6120622.png)
![4-[({4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6120625.png)